molecular formula C18H15N3O3S2 B2750416 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1021124-75-3

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2750416
CAS RN: 1021124-75-3
M. Wt: 385.46
InChI Key: JEPFJJGQXCPWIF-UHFFFAOYSA-N
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Description

The compound “2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, a thioether, and a dioxole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and dioxole rings would add rigidity to the structure, while the amide and thioether groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the thiazole ring might be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Evaluation for Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) focused on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures similar to the compound . These derivatives were evaluated for their antitumor activity in vitro against approximately 60 human tumor cell lines. The research highlighted two compounds with significant anticancer activity against some cancer cell lines, showcasing the potential of such derivatives in antitumor applications Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings.

Heterocyclic Syntheses via Cascade Reactions

Schmeyers and Kaupp (2002) investigated thioureido-acetamides as starting materials for synthesizing various heterocycles through one-pot cascade reactions. The study demonstrates the compound's utility in efficiently generating heterocycles like 2-iminothiazoles and thioparabanic acids, indicating its versatility in organic synthesis and potential in creating pharmacologically active heterocyclic compounds Heterocycles by cascade reactions of versatile thioureido-acetamides.

Antimicrobial Activity and Quantum Calculations

Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles, leading to the synthesis of compounds including aminothiazole and benzo[d]thiazol-2-ylthio derivatives. These synthesized compounds displayed significant antimicrobial activity, with certain derivatives showing high activity against most strains. Computational calculations were also performed to support the experimental findings, demonstrating the scientific research applications of such compounds in developing new antimicrobial agents Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives.

Antifungal and Plant Growth Regulating Activities

Li Fa-qian et al. (2005) synthesized compounds from substituted acetophenone, triazole, and phenyl isothiocyanate, evaluating their structure through single-crystal X-ray diffraction analysis. Biological testing revealed antifungal and plant growth regulating activities, suggesting the potential of such compounds in agricultural applications Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Thioamide Group.

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c19-17-16(11-4-2-1-3-5-11)21-18(26-17)25-9-15(22)20-12-6-7-13-14(8-12)24-10-23-13/h1-8H,9-10,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPFJJGQXCPWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(S3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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